
Diazomethane
Overview
Description
Diazomethane is an organic chemical compound with the formula CH₂N₂. It was discovered by the German chemist Hans von Pechmann in 1894. This compound is the simplest diazo compound and is known for its high reactivity and potential explosiveness. In its pure form, this compound is a yellow gas at room temperature and is highly toxic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diazomethane can be prepared through several methods:
Nitrosomethylurea Method: This involves the reaction of nitrosomethylurea with potassium hydroxide in the presence of diethyl ether.
Nitrosomethylurethane Method: This method uses nitrosomethylurethane and alcoholic potassium hydroxide or sodium dissolved in glycol.
Chloroform and Hydrazine Hydrate Method: This involves heating a mixture of potassium hydroxide, chloroform, hydrazine hydrate, and absolute alcohol.
Industrial Production Methods: Industrial production of this compound is typically avoided due to its high reactivity and potential explosiveness. Instead, it is usually prepared in situ in laboratories using the methods mentioned above .
Chemical Reactions Analysis
Types of Reactions: Diazomethane undergoes several types of reactions, including:
Methylation Reactions: this compound is commonly used to methylate carboxylic acids, alcohols, phenols, and amides
Cyclopropanation Reactions: It can be used for the cyclopropanation of alkenes, forming cyclopropane derivatives.
Homologation Reactions: this compound is used in the Arndt-Eistert synthesis to extend carboxylic acids by one carbon atom
Common Reagents and Conditions:
Carboxylic Acids to Methyl Esters: this compound reacts with carboxylic acids in the presence of diethyl ether to form methyl esters.
Cyclopropanation: Alkenes react with this compound in the presence of a catalyst to form cyclopropane rings.
Major Products:
Methyl Esters: Formed from the reaction of this compound with carboxylic acids.
Cyclopropane Derivatives: Formed from the cyclopropanation of alkenes.
Scientific Research Applications
Synthetic Organic Chemistry
Methylation Reactions
Diazomethane is primarily known for its ability to methylate carboxylic acids and phenols, converting them into methyl esters and methyl ethers, respectively. The mechanism involves the formation of a methyldiazonium cation that reacts with the carboxylate ion or phenol . This reaction is selective for more acidic substrates, making this compound particularly useful in synthesizing complex organic molecules.
Cyclopropanation and Carbene Chemistry
this compound readily decomposes to form carbenes, which are highly reactive species that can insert into C-H bonds or participate in cyclopropanation reactions. These reactions are valuable for constructing three-membered rings in organic synthesis. For example, this compound has been utilized in the cyclopropanation of alkenes, yielding cyclopropanes with good to excellent yields .
Arndt-Eistert Reaction
This reaction involves the homologation of carboxylic acids using this compound to produce α-diazoketones, which can subsequently be converted into various functional groups. The Arndt-Eistert reaction is particularly significant for synthesizing amino acids and other biologically relevant compounds .
Biochemical Applications
Oligonucleotide Modification
Recent studies have demonstrated the use of this compound derivatives for modifying oligonucleotides. For instance, researchers constructed reduction-responsive oligonucleotides by introducing nitrophenyl this compound derivatives into terminal phosphate groups of RNA . This application highlights the potential of this compound in bioconjugation and drug delivery systems.
Isotopic Labeling
this compound is also employed in isotopic labeling studies. By reacting with deuterated water (D₂O), it produces deuterated this compound (CD₂N₂), which can be used to trace metabolic pathways in biological systems .
Material Science
Synthesis of Functional Materials
In materials science, this compound is utilized to synthesize various functional materials through its ability to form stable carbene intermediates. These intermediates can be used to modify polymers or create new materials with specific properties, such as enhanced thermal stability or reactivity .
Case Studies
Safety Considerations
Despite its utility, the application of this compound is limited by its hazardous nature; it is highly toxic, carcinogenic, and explosive when pure. Consequently, it is typically used as a solution in diethyl ether under controlled conditions to mitigate risks associated with its volatility and reactivity . Researchers must implement stringent safety protocols when handling this compound.
Mechanism of Action
Diazomethane exerts its effects through several mechanisms:
Comparison with Similar Compounds
Trimethylsilyldiazomethane: A safer alternative to this compound, used for similar reactions but with reduced explosiveness
Diazoacetate: Another diazo compound used in organic synthesis, particularly in cyclopropanation and homologation reactions.
Diazirine: A cyclic isomer of this compound, used in photolabeling studies.
Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. Its ability to generate carbenes and act as a methylating agent makes it a valuable reagent in various chemical transformations .
Biological Activity
Diazomethane (CH₂N₂) is a highly reactive compound primarily known for its role in organic synthesis, particularly in the formation of methyl esters and as a methylating agent. However, its biological activity has garnered attention in recent years, revealing potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
This compound is a yellow gas at room temperature and is known for its instability and toxicity. Its primary mechanism of action involves the transfer of a methyl group to nucleophilic sites in various biological molecules, including proteins and nucleic acids. This methylation can influence the function of these biomolecules, leading to alterations in biological pathways.
- Structure : this compound consists of two nitrogen atoms and one carbon atom, with the formula CH₂N₂. It can be generated from the reaction of nitrous acid with primary amines or from diazo compounds.
1. Methylation Reactions
This compound is widely used for methylating various substrates in biochemical studies. Its ability to methylate nucleophiles has implications for drug development and understanding metabolic processes.
- Case Study : In one study, this compound was used to methylate 1,8-dihydrocycloheptapyrazol-8-ones, resulting in compounds that exhibited varying degrees of biological activity against specific targets. The biological activities were assessed through preliminary assays, indicating potential therapeutic applications .
2. Antimicrobial Activity
Research has also indicated that this compound derivatives can exhibit antimicrobial properties. For instance, certain methylated compounds derived from this compound have shown effectiveness against various bacterial strains.
- Research Findings : A study demonstrated that derivatives synthesized using this compound displayed significant inhibitory effects on bacterial growth, suggesting that these compounds could serve as lead candidates for antibiotic development .
3. Cytotoxicity
The cytotoxic effects of this compound have been investigated in several cancer cell lines. Its ability to induce apoptosis (programmed cell death) has been linked to its methylating activity.
- Cytotoxic Studies : In vitro studies revealed that exposure to this compound resulted in increased apoptosis in human cancer cell lines, indicating its potential as an anticancer agent .
Data Table: Biological Activities of this compound Derivatives
Safety and Handling
Due to its high reactivity and toxicity, this compound must be handled with extreme caution. Proper laboratory safety protocols should be followed to mitigate risks associated with exposure.
- Safety Protocols : Use in a fume hood, wear appropriate personal protective equipment (PPE), and ensure proper waste disposal methods are in place.
Q & A
Basic Research Questions
Q. How is the molecular formula of diazomethane determined experimentally, and what is its Lewis structure?
To determine the molecular formula, calculate the empirical formula using mass composition (28.57% C, 4.80% H, 66.64% N) and verify it against the molar mass (42.04 g/mol). The empirical formula (CH₂N₂) matches the molecular formula. For the Lewis structure, nitrogen atoms form a linear N=N bond with a terminal CH₂ group, reflecting resonance stabilization. Experimental validation includes spectroscopic methods (e.g., IR, NMR) and X-ray crystallography .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Store in airtight, light-resistant containers at ≤10°C, away from acids, heat, or sparks .
- Use explosion-proof equipment and conduct reactions behind safety shields in fume hoods .
- Ground metal containers during transfer to prevent static discharge .
- Replace traditional distillation with in situ generation methods (e.g., membrane reactors) to minimize exposure .
Q. What are the standard methods for synthesizing this compound, and how are they optimized for yield?
this compound is typically synthesized via base-mediated decomposition of precursors like Diazald (N-methyl-N-nitroso-p-toluenesulfonamide). Key optimizations include:
- Solvent selection (ether/water mixtures) and controlled reagent addition to manage exothermic reactions .
- Microreactor setups to enhance heat dissipation and reduce explosion risks .
- Monitoring reaction progress with in-line FTIR to track this compound concentration .
Q. How is this compound utilized in methylation and cyclopropanation reactions?
- Methylation: React with carboxylic acids (e.g., acetic acid → methyl acetate) in anhydrous solvents. Excess this compound ensures complete conversion, validated by TLC or GC-MS .
- Cyclopropanation: Catalyze with Fe or Pd complexes in biphasic systems (aqueous KOH/organic solvent). The reaction proceeds via carbene insertion into alkenes, monitored by NMR for stereochemical analysis .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s catalytic decomposition in cyclopropanation?
Transition metals (e.g., Fe-porphyrins) facilitate carbene (CH₂) transfer via a metallocyclopropane intermediate. Key factors:
- Solvent polarity and catalyst electronic tuning to stabilize transient species .
- Biphasic systems (e.g., 6 M KOH/organic) enhance interfacial reactivity while mitigating explosion risks .
- Kinetic studies using stopped-flow spectroscopy reveal rate-limiting carbene formation .
Q. How do undermethylation artifacts arise in Trimethylation Enhancement using this compound (TrEnDi), and how can they be resolved?
Undermethylation occurs when functional groups (e.g., secondary alcohols, amides) with pKa >11 resist quaternization. Mitigation strategies:
- Use -labeled this compound to distinguish incomplete modifications in MS data .
- Optimize reaction time and this compound concentration (≥0.130 M) via Diazald-derived synthesis .
- Implement in situ TrEnDi (iTrEnDi) to streamline reagent delivery and reduce handling errors .
Q. What are the advantages of continuous-flow this compound generation over batch methods?
- Safety: Membrane reactors (e.g., Teflon AF-2400 tubing) isolate this compound, preventing accumulation .
- Scalability: Parallel tubing setups yield ~1.8 g/hr with consistent purity .
- Reproducibility: Reduced batch-to-batch variability (e.g., 0.130 M ±5% vs. ±15% in traditional methods) .
Q. How can isotopic labeling improve sensitivity in lipidomics studies using this compound?
-diazomethane introduces a fixed mass shift (+3 Da per methylation), enabling precise quantification of phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs) in complex mixtures. This resolves isobaric overlaps in high-resolution MS .
Q. What experimental design considerations are critical for studying this compound’s reactivity in C–H functionalization?
- Substrate scope: Test electron-deficient vs. electron-rich C–H bonds (e.g., allylic vs. aromatic).
- Catalyst screening: Evaluate dirhodium or copper complexes for site selectivity via Hammett plots .
- In situ monitoring: Use Raman spectroscopy to track this compound consumption kinetics .
Q. How do this compound concentration variations impact derivatization efficiency in proteomics?
Low concentrations (<0.1 M) lead to incomplete peptide methylation, detected as split peaks in MALDI-TOF. Solutions:
Properties
IUPAC Name |
diazomethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N2/c1-3-2/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHKONLOYHBTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2 | |
Record name | DIAZOMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIAZOMETHANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024008 | |
Record name | Diazomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024008 | |
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Molecular Weight |
42.040 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diazomethane is a yellow gas with a musty odor that is shipped as a liquid under pressure. (NIOSH, 2022) Highly toxic by inhalation., Yellow gas with a musty odor; Note: Shipped as a liquefied compressed gas; [NIOSH], YELLOW GAS WITH CHARACTERISTIC ODOUR., Yellow gas with a musty odor., Yellow gas with a musty odor. [Note: Shipped as a liquefied compressed gas.] | |
Record name | DIAZOMETHANE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diazomethane | |
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Record name | DIAZOMETHANE | |
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Record name | Diazomethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
-9 °F at 760 mmHg (NIOSH, 2023), -23 °C, -9 °F | |
Record name | DIAZOMETHANE | |
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Record name | Diazomethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
Flammable gas, NA (Gas) | |
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Record name | Diazomethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), Soluble in ... benzene, alcohol, Very soluble in ether and dioxane, Decomposes in water, Solubility in water: reaction, Reacts | |
Record name | DIAZOMETHANE | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Diazomethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.45, Relative density (water = 1): 1.45, 1.45(relative gas density) | |
Record name | DIAZOMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIAZOMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Diazomethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.45 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.45 (Air = 1), Relative vapor density (air = 1): 1.4, 1.45 | |
Record name | DIAZOMETHANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIAZOMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/357 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
greater than 1 atm (NIOSH, 2023), Vapor pressure, kPa at 25 °C: 520, >1 atm | |
Record name | DIAZOMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIAZOMETHANE | |
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URL | https://www.osha.gov/chemicaldata/357 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diazomethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Yellow gas [Note: Shipped as a liquefied compressed gas] | |
CAS No. |
334-88-3 | |
Record name | DIAZOMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diazomethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diazomethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diazomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diazomethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAZOMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60A625P70P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIAZOMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIAZOMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIAZOMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/357 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methane, diazo- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/PA6ACFC0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-229 °F (NIOSH, 2023), -145 °C, -229 °F | |
Record name | DIAZOMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIAZOMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIAZOMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIAZOMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/357 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diazomethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.